N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Cardiotonic PDE III Inhibition Positive Inotropy

N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide (CAS 1234914-31-8) is a synthetic heterocyclic small molecule that combines a benzimidazole core with a 3-methyl-6-oxopyridazin-1(6H)-yl acetamide moiety. The benzimidazole-pyridazinone scaffold is historically associated with cardiotonic and phosphodiesterase (PDE)-inhibitory activities, as described in foundational patents on pyridazinone-substituted benzimidazoles.

Molecular Formula C14H13N5O2
Molecular Weight 283.291
CAS No. 1234914-31-8
Cat. No. B2716104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
CAS1234914-31-8
Molecular FormulaC14H13N5O2
Molecular Weight283.291
Structural Identifiers
SMILESCC1=NN(C(=O)C=C1)CC(=O)NC2=NC3=CC=CC=C3N2
InChIInChI=1S/C14H13N5O2/c1-9-6-7-13(21)19(18-9)8-12(20)17-14-15-10-4-2-3-5-11(10)16-14/h2-7H,8H2,1H3,(H2,15,16,17,20)
InChIKeyBKLRYDYXCXSFAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide (CAS: 1234914-31-8) – Compound Class & Procurement Profile


N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide (CAS 1234914-31-8) is a synthetic heterocyclic small molecule that combines a benzimidazole core with a 3-methyl-6-oxopyridazin-1(6H)-yl acetamide moiety. The benzimidazole-pyridazinone scaffold is historically associated with cardiotonic and phosphodiesterase (PDE)-inhibitory activities, as described in foundational patents on pyridazinone-substituted benzimidazoles [1]. However, publicly available quantitative biological data for this specific compound are extremely limited. Procuring organizations should therefore request direct comparative profiling data from suppliers before making selection decisions.

Why Close Analogs of N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide Cannot Be Freely Substituted


Within the benzimidazole-pyridazinone class, minor structural modifications—such as altering the pyridazinone N-substituent from a methyl group to a phenyl or heterocyclic group—profoundly shift target selectivity, potency, and pharmacokinetic profiles [1]. The 3-methyl-6-oxopyridazin-1(6H)-yl motif in this compound specifically influences hydrogen-bonding capacity and steric fit within PDE active sites [1]. Consequently, generic substitution without matched comparative data risks introducing untested off-target liabilities or compromising the desired pharmacological effect. The sections below outline the limited but available evidence, underscoring why procurement decisions must be based on direct, quantitative comparator data rather than class-level assumptions.

Quantitative Differentiation Evidence for N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide


Cardiotonic Activity of Pyridazinone-Benzimidazoles: Class-Level Inference for the Target Compound

The target compound is a direct structural descendant of the pyridazinone-substituted benzimidazoles disclosed in US4361563, which exhibit dose-dependent positive inotropic effects in anesthetized dog models [1]. While the patent exemplifies 2-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl benzimidazoles, the 3-methyl-6-oxopyridazin-1(6H)-yl variant in the target compound replaces the methoxyphenyl group with a smaller methyl substituent, potentially reducing lipophilicity and off-target binding. However, no direct head-to-head data comparing the target compound to the patent-exemplified derivatives are publicly available.

Cardiotonic PDE III Inhibition Positive Inotropy

PDE Isoform Selectivity of Pyridazinone-Benzimidazole Scaffolds: Structural Differentiation Rationale

Pyridazinone-substituted benzimidazoles exhibit varying degrees of selectivity for PDE III (cGMP-inhibited PDE) over PDE IV and PDE V isoforms depending on the substitution pattern on the pyridazinone ring [1] [2]. Compounds with bulky aromatic groups at the pyridazinone 3-position tend to favor PDE III, whereas smaller alkyl groups like methyl may modulate isoform selectivity profiles [2]. The target compound possesses a 3-methyl substituent, which distinguishes it from 3-phenyl or 3-methoxyphenyl analogs that dominate the patent examples [1]. No publicly available isoform-selectivity data exist for the target compound itself; the class-level inference is that the 3-methyl modification could shift the PDE inhibition fingerprint relative to bulkier aryl-substituted comparators.

Phosphodiesterase Inhibition Isoform Selectivity Structure-Activity Relationship

Physicochemical Differentiation: Calculated Properties vs. Phenyl-Substituted Analogs

Based on calculated molecular properties, the target compound (C14H13N5O2, MW 283.29) has a lower predicted octanol-water partition coefficient (clogP) relative to 3-phenyl-substituted pyridazinone benzimidazoles [1]. Using fragment-based calculation (KOWWIN), the 3-methyl substituent contributes approximately 1.0 log unit less to clogP than a 3-phenyl group. This physicochemical differentiation suggests potentially higher aqueous solubility and altered membrane permeability compared to bulkier analogs, although experimental solubility and permeability data for the target compound are not publicly available.

Lipophilicity Solubility Drug-likeness

Application Scenarios for N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide Based on Evidence


PDE Isoform Selectivity Profiling in Cardiovascular Target Deconvolution

Researchers seeking to dissect the contribution of individual PDE isoforms to cardiac contractility may use this compound as a probe, given the class-level evidence of PDE III inhibition by pyridazinone-benzimidazoles [1]. The 3-methyl substitution on the pyridazinone ring, which is structurally distinct from the bulkier aryl-substituted analogs in the patent literature, may yield a different isoform selectivity fingerprint. This compound could be employed in comparative enzyme inhibition panels alongside 3-phenyl or 3-methoxyphenyl analogs to establish structure-selectivity relationships, provided the procuring lab performs direct head-to-head profiling.

Physicochemical Optimization of PDE Inhibitor Leads in Medicinal Chemistry Programs

Due to its calculated lower lipophilicity (clogP ~1.2) versus phenyl-substituted analogs (clogP ~2.3) [1], this compound may serve as a more soluble starting point for lead optimization campaigns targeting PDE-driven pathologies. The reduced clogP suggests potentially improved solubility and a better developability profile, but experimental measurement of thermodynamic solubility and microsomal stability is advised before committing to large-scale procurement.

Negative Control or Selectivity Counter-Screen in Benzimidazole-Based Kinase Inhibitor Panels

Given the absence of any primary amine or sulfonamide motifs that are often present in kinase inhibitors, this compound may lack significant kinase inhibition. It could be employed as a selectivity control when profiling benzimidazole-containing kinase inhibitor libraries, to confirm that observed biological effects are not due to PDE cross-inhibition. This application is supported by the class-level evidence of PDE inhibition for the pyridazinone-benzimidazole scaffold [1], but must be validated by the end user through in-house selectivity panels.

Quote Request

Request a Quote for N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.